
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine, also known as TD-ImE, is a deuterated analogue of the widely used neurotransmitter agonist and antagonist 1-(1H-imidazol-5-yl)ethanamine (ImE). TD-ImE is a highly versatile molecule with a wide range of applications in scientific research. It has been used to study the mechanism of action of neurotransmitters and to better understand the biochemical and physiological effects of ImE and its derivatives. TD-ImE has also been used to develop novel compounds for therapeutic purposes.
Aplicaciones Científicas De Investigación
Pharmacophore Design for Kinase Inhibitors
Imidazole scaffolds, including tri- and tetra-substituted derivatives, have been identified as selective inhibitors for p38 mitogen-activated protein (MAP) kinase, which plays a critical role in the release of pro-inflammatory cytokines. Research has focused on the design, synthesis, and activity studies of these compounds, highlighting the significance of crystal structures of p38 in complex with small organic ligands for the development of highly selective and potent kinase inhibitors (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).
Immune Response Modifiers
Imidazole derivatives, notably imiquimod, act as immune response modifiers by inducing the local production of cytokines such as IFN-α, -β, and various interleukins. These compounds demonstrate significant immunoregulatory, antiviral, antiproliferative, and antitumor activities, supporting their potential as topical agents for treating cutaneous diseases (Syed, T., 2001).
Anticancer Activities of Ruthenium Complexes
Studies on ruthenium compounds, including those incorporating imidazole ligands, have shown promising cytotoxic profiles against various cancer types. These compounds offer advantages over platinum-based complexes due to their reduced toxicity, varied oxidation states, and different mechanisms of action, making them suitable for biological applications (Motswainyana, W. M., & Ajibade, P. A., 2015).
Corrosion Inhibition
Imidazoline and its derivatives serve as effective corrosion inhibitors, particularly in the petroleum industry, due to their environmental friendliness, low toxicity, and cost-effectiveness. The presence of a 5-membered heterocyclic ring enables strong adsorption onto metal surfaces, making them excellent candidates for corrosion protection research (Sriplai, N., & Sombatmankhong, K., 2023).
Synthesis of Nitrogen-Containing Heterocycles
Tandem catalysis involving imidazole derivatives has been explored for the synthesis of various nitrogen-containing heterocycles, underscoring the versatility of imidazole compounds in medicinal chemistry. This review highlights the applications of tandem reactions in developing pharmacologically active heterocycles up to March 2020 (Campos, J. F., & Berteina‐Raboin, S., 2020).
Mecanismo De Acción
Target of Action
The primary target of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine, also known as Histamine-Alpha,Alpha,Beta,Beta-D4 2HCL, is likely to be similar to other imidazole-containing compounds . Imidazole compounds are known to interact with a broad range of targets, including enzymes. They are the core of many natural products such as histidine, purine, and histamine .
Mode of Action
Imidazole compounds are known for their broad range of chemical and biological properties . They can act as enzyme substrates, providing insights into enzyme specificity.
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole compounds in water and other polar solvents suggests that the compound’s action may be influenced by the solvent environment.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "Deuterated ethylene oxide", "Deuterated ammonia", "Deuterated formaldehyde", "Deuterated hydrogen chloride", "Deuterated sodium hydroxide", "Imidazole" ], "Reaction": [ "Step 1: Synthesis of 2,2,3,3-tetradeuterio-1-hydroxypropylamine by reacting deuterated ethylene oxide with deuterated ammonia in the presence of deuterated hydrogen chloride.", "Step 2: Synthesis of 2,2,3,3-tetradeuterio-1-(1H-imidazol-5-yl)propan-2-ol by reacting 2,2,3,3-tetradeuterio-1-hydroxypropylamine with imidazole in the presence of deuterated formaldehyde.", "Step 3: Synthesis of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine by deprotonation of 2,2,3,3-tetradeuterio-1-(1H-imidazol-5-yl)propan-2-ol with deuterated sodium hydroxide." ] } | |
Número CAS |
344299-48-5 |
Fórmula molecular |
C5H11Cl2N3 |
Peso molecular |
188.09 g/mol |
Nombre IUPAC |
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H/i1D2,2D2;; |
Clave InChI |
PPZMYIBUHIPZOS-RIZDZYNXSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CN=CN1)C([2H])([2H])N.Cl.Cl |
SMILES |
C1=C(NC=N1)CCN |
SMILES canónico |
C1=C(NC=N1)CCN.Cl.Cl |
Sinónimos |
1H-Imidazole-4-ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethylamine-d4 Dihydrochloride; 4-[2-Amino(ethyl-d4)]imidazole Dihydrochloride; Ceplene-d4; Histamine-d4 Chloride; Histamine-d4 Dichlo |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



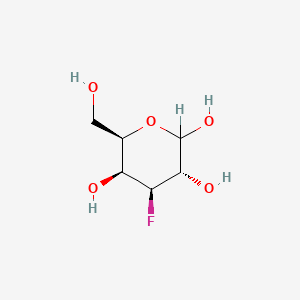
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)

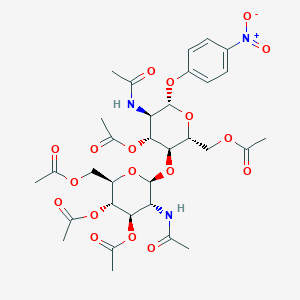
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
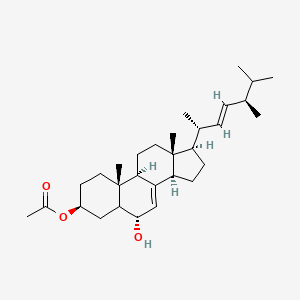
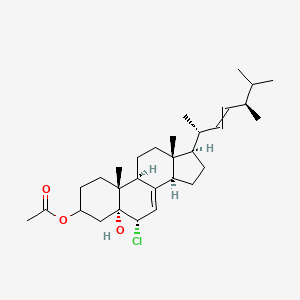

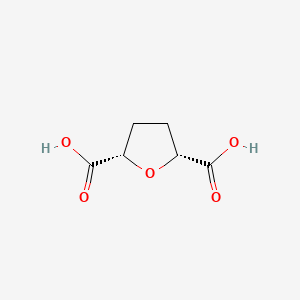
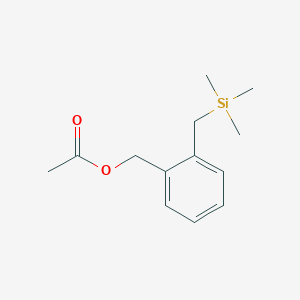
![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)
